molecular formula C13H19NO3 B7973943 Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate

Cat. No.: B7973943
M. Wt: 237.29 g/mol
InChI Key: MOADNRBFYZMVCV-UHFFFAOYSA-N
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Description

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is an organic compound with the molecular formula C₁₃H₁₉NO₃ It is characterized by a benzyl group attached to a carbamate moiety, which is further linked to a 3-hydroxy-2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-hydroxy-2,2-dimethylpropan-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential as a biochemical reagent.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the 3-hydroxy-2,2-dimethylpropyl group.

    3-Hydroxy-2,2-dimethylpropyl carbamate: Lacks the benzyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness: Benzyl (3-hydroxy-2,2-dimethylpropyl)carbamate is unique due to the presence of both the benzyl and 3-hydroxy-2,2-dimethylpropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with the similar compounds listed above.

Properties

IUPAC Name

benzyl N-(3-hydroxy-2,2-dimethylpropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,10-15)9-14-12(16)17-8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADNRBFYZMVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50.0 g of N-(benzyloxycarbonyloxy)succinimide (200 mmol) was added to a solution of 13.8 g of 3-amino-2,2-dimethylpropanol (134 mmol) in tetrahydrofuran (140 ml), and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated under reduced pressure and diluted with water, followed by extraction with ethyl acetate. Then, the organic layer was dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent: toluene/ethyl acetate=9/1-3/1) to obtain 29.52 g of the title compound (yield: 93%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods II

Procedure details

To a solution of 3-amino-2,2-dimethyl-1-propanol (2 g) in tetrahydrofuran (20 mL) was added N-(benzyloxycarbonyloxy)-succinimide (7.25 g), and the mixture was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=3/1-1/1) to give 3-benzyloxycarbonylamino-2,2-dimethyl-1-propanol (4.6 g) To this material were added carbon tetrachloride (40 mL), acetonitrile (40 mL), water (48 mL), sodium periodate (11.6 g) and ruthenium trichloride (0.2 g) successively, and the mixture was stirred at room temperature overnight. To the reaction mixture were added sodium periodate (11.6 g) and ruthenium trichloride (0.2 g), and the mixture was stirred at room temperature for 3 days. The reaction mixture was diluted with water, and the resulting mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in a saturated aqueous potassium carbonate solution. The solution was washed with ethyl acetate, and the aqueous layer was acidified with 2 mol/L hydrochloric acid. The mixture was extracted with ethyl acetate, and the extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 3-benzyloxycarbonylamino-2,2-di(methyl)propionic acid (3.6 g). This material was dissolved in tetrahydrofuran (25 mL). To the solution was added 1,1′-carbonylbis-1H-imidazole (3.39 g), and the mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 28% aqueous ammonia solution (25 mL), and the mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water, and the resulting mixture was extracted with ethyl acetate. The extract was washed with 1 mol/L hydrochloric acid, water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure to give 3-benzyloxycarbonylamino-2,2-di(methyl)-propionamide (3.35 g). The obtained 3-benzyloxycarbonylamino-2,2-di(methyl)propionamide (0.13 g) was dissolved in methanol (5 mL). To the solution was added 10% palladium-carbon powder (30 mg), and the mixture was stirred at room temperature under a hydrogen atmosphere for 2 hours. The insoluble material was removed by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (61 mg).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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